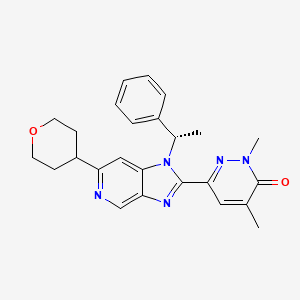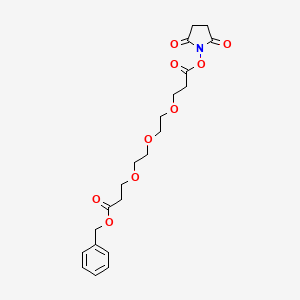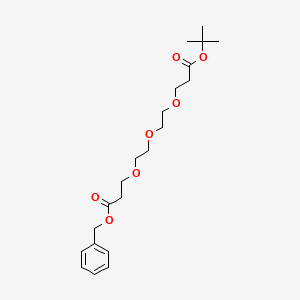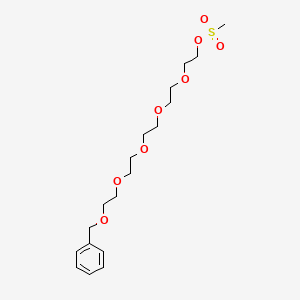
BRD4 Inhibitor-10
Übersicht
Beschreibung
BI 894999 ist ein neuartiger, potenter und selektiver, oral bioverfügbarer Inhibitor der Bromodomäne und extra-terminalen (BET) Proteinfamilie. BET-Proteine, einschließlich BRD2, BRD3, BRD4 und BRDT, spielen eine entscheidende Rolle bei der Regulation der Genexpression, indem sie an acetylierte Lysinreste auf Histonproteinen binden. BI 894999 hat in präklinischen Studien ein erhebliches Potenzial für seine Antitumoraktivität gezeigt, insbesondere bei hämatologischen Malignomen und soliden Tumoren .
Herstellungsmethoden
BI 894999 wird durch strukturbasierte Medikamentendesign-Bemühungen synthetisiert. Die Verbindung ist ein Triazolopyrazin-Kleinmolekül, und seine Synthese umfasst mehrere Schritte, einschließlich der Bildung des Triazolopyrazin-Kerns und der anschließenden Funktionalisierung, um die gewünschte inhibitorische Aktivität gegen BET-Proteine zu erreichen . Die spezifischen Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und wurden in öffentlich zugänglicher Literatur nicht vollständig offengelegt.
Wirkmechanismus
Target of Action
The primary target of BRD4 Inhibitor-10 is Bromodomain-containing protein 4 (BRD4) . BRD4 is an epigenetic regulator that localizes to DNA via binding to acetylated histones . It controls the expression of therapeutically important gene regulatory networks through the recruitment of transcription factors to form mediator complexes, phosphorylating RNA polymerase II, and by its intrinsic histone acetyltransferase activity .
Mode of Action
This compound interacts with BRD4 by disrupting the protein-protein interactions between BRD4 and acetylated lysine . This interaction effectively blocks cell proliferation in cancer, cytokine production in acute inflammation, and so forth . Upon ionizing radiation, BRD4 isoform B binds acetylated histones and recruits condensin II .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the expression of c-MYC and directly inhibits tumor cell proliferation . It also blocks the proliferation of tumor-associated macrophages (TAMs) through multiple mechanisms, partly by reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells . This compound inhibits CSF1 expression through suppressing BRD4 and its target HIF1α .
Pharmacokinetics
It’s worth noting that the therapeutic efficacy of brd4 inhibitors in general can vary depending on the disease subtype . The development of BRD4 inhibitors involves strategies such as the design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . Treatment with BRD4 inhibitors displaces BRD4 at super-enhancers, leading to RNA Pol II disassociation from gene promoters and transcriptional suppression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the therapeutic efficacy of BRD4 inhibitors can vary depending on the disease subtype . Furthermore, the development of BRD4 inhibitors involves strategies that consider the unique C-terminal extra-terminal (ET) domain of BET proteins . These strategies highlight the importance of the action environment in the effectiveness of BRD4 inhibitors.
Biochemische Analyse
Biochemical Properties
Role in Biochemical Reactions: BRD4 Inhibitor-10 interacts with various biomolecules, including enzymes and proteins. Its primary target is the bromodomain of BRD4, which recognizes acetylated lysines on histone tails. By binding to BRD4, NHWD-870 modulates chromatin organization and gene expression .
Cellular Effects
- Downregulating c-MYC (a key transcription factor)
- Directly inhibiting tumor cell proliferation
Cell Signaling Pathways: Its impact on gene expression likely contributes to altered cellular responses .
Molecular Mechanism
- Binding to BRD4’s bromodomain
- Inhibiting BRD4 and its target, HIF1α (hypoxia-inducible factor 1α)
- Downregulating c-MYC expression
Temporal Effects
Laboratory Settings: Researchers should explore its behavior over time to understand its clinical potential .
Dosage Effects in Animal Models
NHWD-870’s dose-response relationship in animal models remains an area of interest. Threshold effects and potential toxicity at high doses should be explored .
Metabolic Pathways
NHWD-870’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants further study. It may impact metabolic flux and metabolite levels .
Transport and Distribution
NHWD-870’s transport within cells and tissues involves interactions with transporters and binding proteins. Localization and accumulation patterns are essential for understanding its efficacy .
Subcellular Localization
NHWD-870’s subcellular localization, guided by targeting signals or post-translational modifications, influences its activity. Investigating its behavior within specific compartments or organelles is crucial .
Vorbereitungsmethoden
BI 894999 is synthesized through structure-based drug design efforts. The compound is a triazolopyrazine small molecule, and its synthesis involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization to achieve the desired inhibitory activity against BET proteins . The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature.
Analyse Chemischer Reaktionen
BI 894999 fungiert hauptsächlich als Inhibitor von BET-Proteinen, indem es ihre Wechselwirkung mit acetylierten Histonen verhindert. Die Verbindung durchläuft verschiedene chemische Reaktionen, einschließlich der kompetitiven Verdrängung von Histonpeptiden aus Bromodomänen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die inhibierten BET-Proteine, die nicht in der Lage sind, an acetylierte Lysinreste auf Histonen zu binden .
Wissenschaftliche Forschungsanwendungen
BI 894999 wurde umfassend auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Chemie: BI 894999 dient als wertvolles Werkzeug zur Untersuchung der Rolle von BET-Proteinen bei der Genregulation und der Chromatinbiologie.
Biologie: Die Verbindung wurde verwendet, um die molekularen Mechanismen zu untersuchen, die der BET-Proteinfunktion zugrunde liegen und deren Beteiligung an verschiedenen Zellprozessen.
Medizin: BI 894999 hat in präklinischen Studien vielversprechende Ergebnisse für die Behandlung von hämatologischen Malignomen wie akuter myeloischer Leukämie und multiplem Myelom sowie soliden Tumoren gezeigt
Wirkmechanismus
BI 894999 entfaltet seine Wirkungen, indem es an die Bromodomänen von BET-Proteinen bindet und so ihre Wechselwirkung mit acetylierten Lysinresten auf Histonproteinen verhindert. Diese Hemmung stört die Rekrutierung von BET-Proteinen an Chromatin, was zur Herunterregulierung von Onkogenen und anderen Genen führt, die durch Super-Enhancer reguliert werden. Die Verbindung induziert Zellzyklusarrest, Differenzierung und Apoptose in Krebszellen, indem sie wichtige molekulare Signalwege moduliert, darunter den MYC-Onkogen-Signalweg .
Vergleich Mit ähnlichen Verbindungen
BI 894999 ist einzigartig in seiner hohen Selektivität und Potenz gegenüber BET-Proteinen im Vergleich zu anderen BET-Inhibitoren. Ähnliche Verbindungen umfassen:
JQ1: Ein bekannter BET-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
I-BET762: Ein weiterer BET-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
OTX015: Ein BET-Inhibitor, der in präklinischen Modellen von Krebs eine nachgewiesene Wirksamkeit gezeigt hat.
BI 894999 zeichnet sich durch seine überlegene Selektivität für BET-Familienmitglieder und seine potente Antitumoraktivität in verschiedenen präklinischen Modellen aus .
Eigenschaften
IUPAC Name |
2,4-dimethyl-6-[6-(oxan-4-yl)-1-[(1S)-1-phenylethyl]imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-13-21(28-29(3)25(16)31)24-27-22-15-26-20(19-9-11-32-12-10-19)14-23(22)30(24)17(2)18-7-5-4-6-8-18/h4-8,13-15,17,19H,9-12H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFGQQDKBYVNAS-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2C(C)C4=CC=CC=C4)C5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN(C1=O)C)C2=NC3=CN=C(C=C3N2[C@@H](C)C4=CC=CC=C4)C5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001105413 | |
| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1660117-38-3 | |
| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1660117-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 2,4-dimethyl-6-[1-[(1S)-1-phenylethyl]-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]pyridin-2-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001105413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)











